REACTION_CXSMILES
|
[BH4-].[Na+].[C:3](O)(=O)[CH3:4].[H][H].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][C:20]2[O:24][N:23]=[C:22]([CH3:25])[C:21]=2[CH3:26])(=[O:18])=[O:17])=[CH:12][CH:11]=1.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1>[CH2:3]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][C:20]2[O:24][N:23]=[C:22]([CH3:25])[C:21]=2[CH3:26])(=[O:18])=[O:17])=[CH:12][CH:11]=1)[CH3:4] |f:0.1,5.6|
|
Name
|
|
Quantity
|
71 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
740 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being kept at 20° C
|
Type
|
ADDITION
|
Details
|
was added in one lot
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
The organic layer was then washed with brine (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography on silica gel using 1% methanol in chloroform as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |